

Spectroscopic Profile of (S)-methyl 2-aminobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-methyl 2-aminobutanoate

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This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino acid derivative, **(S)-methyl 2-aminobutanoate**. This document includes available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to aid in the replication and validation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the expected proton (¹H) and carbon-13 (¹³C) NMR data for **(S)-methyl 2-aminobutanoate**.

¹H NMR Data

While a complete experimental spectrum for the free base is not readily available in the public domain, data for the hydrochloride salt and predicted values provide a reliable reference. The protons of the amino group are typically broad and may exchange with deuterated solvents. For the hydrochloride salt, the methyl ester protons are observed around δ ~3.7 ppm, and the amine protons are found in the δ 8-9 ppm range when using DMSO-d6 as a solvent.[1]

Table 1: Predicted ¹H NMR Data for **(S)-methyl 2-aminobutanoate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.7	Singlet	-OCH ₃
~3.4	Triplet	-CH(NH ₂)
~1.7	Multiplet	-CH ₂ CH ₃
~1.5	Broad Singlet	-NH ₂
~0.9	Triplet	-CH ₂ CH ₃

Note: Predicted data is based on computational models and should be confirmed with experimental results.

¹³C NMR Data

Similar to the proton NMR, a complete experimental carbon spectrum for the free base is not widely published. The following table presents predicted chemical shifts for the carbon atoms in **(S)-methyl 2-aminobutanoate**.

Table 2: Predicted ¹³C NMR Data for **(S)-methyl 2-aminobutanoate**

Chemical Shift (δ) ppm	Assignment
~175	C=O (Ester)
~55	-CH(NH ₂)
~52	-OCH ₃
~26	-CH ₂ CH ₃
~10	-CH ₂ CH ₃

Note: Predicted data is based on computational models and should be confirmed with experimental results.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-resolution NMR spectra of amino acid esters is as follows:

- Sample Preparation: Dissolve 5-25 mg of the purified **(S)-methyl 2-aminobutanoate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
[2] The solution should be free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- Data Acquisition:
 - Tune and match the probe to the appropriate frequency.
 - Perform shimming of the magnetic field to optimize its homogeneity and achieve high-resolution spectra.
 - For ^1H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Data

The IR spectrum of **(S)-methyl 2-aminobutanoate** will exhibit characteristic absorption bands corresponding to its functional groups. For the hydrochloride salt, a strong ester carbonyl (C=O) stretch is expected around 1740 cm^{-1} , with N-H stretching vibrations of the ammonium salt appearing in the broad 2500-3000 cm^{-1} region.[1]

Table 3: Characteristic IR Absorption Bands for **(S)-methyl 2-aminobutanoate**

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3300	Medium, Broad	N-H Stretch (Amine)
2970 - 2850	Strong	C-H Stretch (Aliphatic)
~1740	Strong	C=O Stretch (Ester)
~1590	Medium	N-H Bend (Amine)
1200 - 1000	Strong	C-O Stretch (Ester)

Note: These are typical ranges and the exact peak positions can vary.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like **(S)-methyl 2-aminobutanoate**, the following procedure can be used:

- Sample Preparation (Neat Liquid):
 - Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean.[5][6]
 - Place a small drop of the neat liquid sample directly onto the ATR crystal or between two salt plates to form a thin film.[5][7]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or with clean salt plates/ATR crystal).

- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[8]
- Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.

MS Data

The mass spectrum of **(S)-methyl 2-aminobutanoate** is identical to that of its enantiomer, **(R)-methyl 2-aminobutanoate**. The NIST WebBook provides the electron ionization mass spectrum for the D-form (equivalent to the R-form).[9] The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (117.15 g/mol).

Table 4: Key Fragments in the Electron Ionization Mass Spectrum of methyl 2-aminobutanoate

m/z	Relative Intensity	Proposed Fragment
117	Low	[M] ⁺ (Molecular Ion)
102	Moderate	[M - CH ₃] ⁺
88	Moderate	[M - C ₂ H ₅] ⁺
74	High	[M - C ₃ H ₇] ⁺ or [H ₂ N=CH-COOCH ₃] ⁺
58	Base Peak	[M - COOCH ₃] ⁺ or [CH ₃ CH ₂ CH=NH ₂] ⁺

Source: Adapted from NIST WebBook data for D-2-Aminobutyric acid, methyl ester.[9]

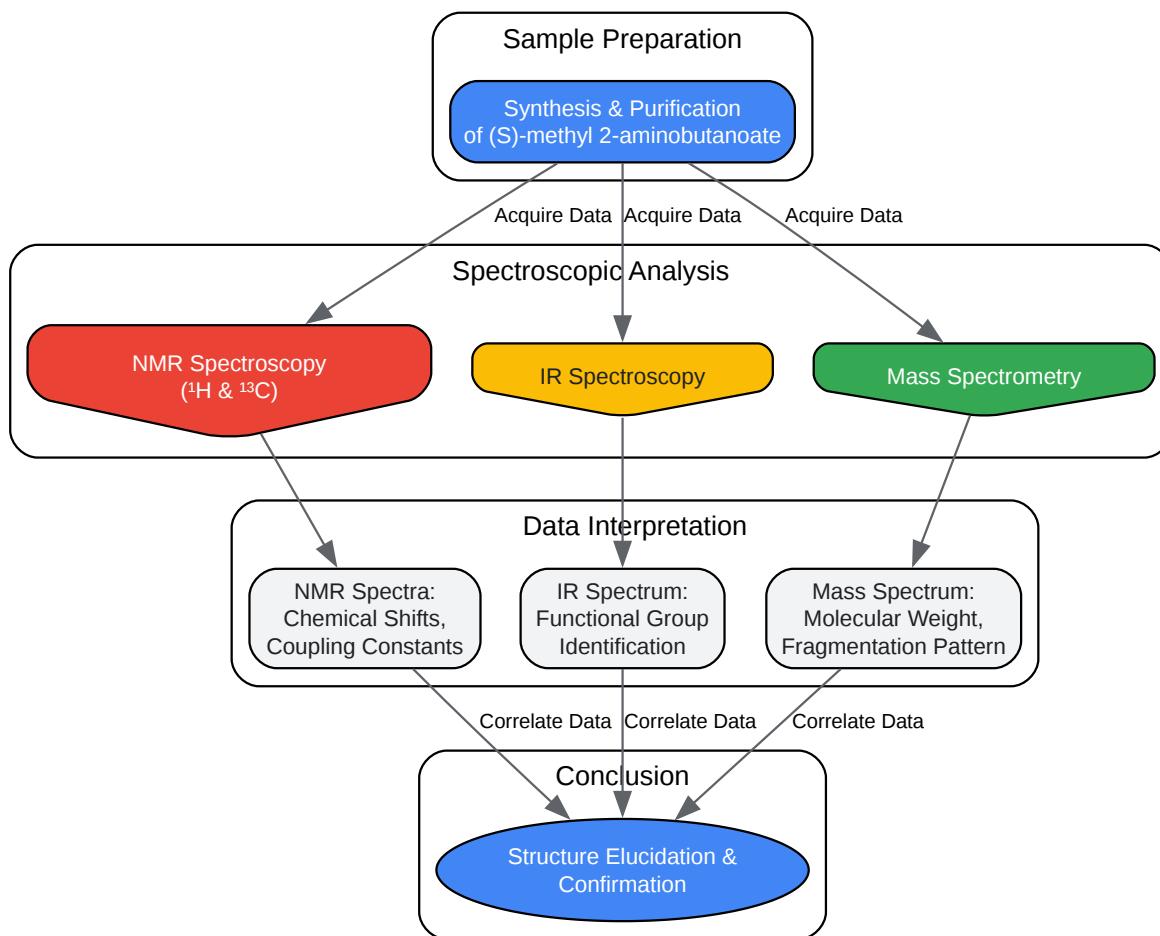
Experimental Protocol for Electron Ionization Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.[10][11]
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11][12][13] This causes the molecules to ionize, primarily forming a molecular ion (M^+), which can then undergo fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An ion detector measures the abundance of ions at each m/z value.
- Data Processing: The instrument's software plots the relative abundance of the ions as a function of their m/z ratio to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **(S)-methyl 2-aminobutanoate**.

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Caption: General workflow for the spectroscopic analysis of **(S)-methyl 2-aminobutanoate**.

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- To cite this document: BenchChem. [Spectroscopic Profile of (S)-methyl 2-aminobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555798#spectroscopic-data-for-s-methyl-2-aminobutanoate-nmr-ir-ms>]

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